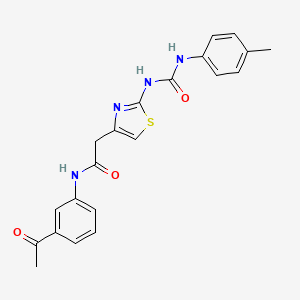

N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research in the field of acetamide derivatives, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides, focuses on their synthesis and potential biological activities. These compounds are synthesized using palladium-catalyzed C-C coupling methods and exhibit a range of activities, including antioxidant, antibacterial, and urease inhibition effects (Gull et al., 2016).

Synthesis Analysis

The synthesis of related acetamide derivatives often involves C-C coupling methodologies in the presence of Pd(0), utilizing aryl boronic pinacol esters/acids. This method provides a versatile route for creating a diverse array of compounds with potential biological activities (Gull et al., 2016).

Molecular Structure Analysis

Molecular docking studies on similar compounds reveal that acetamide derivatives can bind to non-metallic active sites of enzymes, such as urease. This interaction is facilitated through hydrogen bonding, crucial for the compound's inhibitory activity. Structure-activity relationship studies further emphasize the importance of these interactions (Gull et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including C-C coupling and condensation reactions, to introduce different functional groups. These reactions are pivotal for tailoring the compounds' chemical properties and biological activities (Gull et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, of acetamide derivatives can be influenced by their molecular structure. For instance, the introduction of different substituents can affect the compounds' solubility in various solvents, which is crucial for their biological activity and application (Gull et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as reactivity towards nucleophiles and electrophiles, are determined by their functional groups. These properties are essential for understanding the compounds' mechanisms of action and potential applications in various fields (Gull et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which share a structural resemblance with the compound of interest, explored their biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition properties. These compounds showed moderate to good activities across the board, with a particular emphasis on their significant urease inhibition capability. The research highlighted the importance of molecular docking studies to understand the mechanism behind urease inhibition, indicating that the acetamide derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in the process (Gull et al., 2016).

Antitumor Activity

Another study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating different heterocyclic rings based on the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These compounds were evaluated for their potential antitumor activity against a variety of human tumor cell lines. Two compounds, in particular, showed considerable anticancer activity against some cancer cell lines, showcasing the potential of such derivatives in cancer treatment research (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Research into new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has shown their effectiveness as corrosion inhibitors. These compounds were synthesized and their corrosion prevention efficiencies were tested in both acidic and mineral oil mediums, demonstrating their utility in protecting metals against corrosion. This highlights an industrial application of acetamide derivatives in materials science (Yıldırım & Cetin, 2008).

Optoelectronic Properties

A study on thiazole-based polythiophenes, incorporating thiazole-containing monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, investigated their electrochemical polymerization and optoelectronic properties. This research points to the applicability of such compounds in the development of conducting polymers with potential uses in electronic devices (Camurlu & Guven, 2015).

Pharmacological Evaluation

Exploring the pharmacological properties of ureido-acetamides, this study presented a novel family of non-peptide cholecystokinin-B (CCKB) receptor antagonists. The research detailed the synthesis, characterization, and evaluation of these compounds, highlighting their potential in medical research, particularly in the context of gastric acid secretion inhibition and their role as potent antagonists of CCK-8-induced neuronal firing (Bertrand et al., 1994).

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-13-6-8-16(9-7-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-5-3-4-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHWHVMBLBRYNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)